2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine
Description
Properties
IUPAC Name |
2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-16-8-6-15-7-9-18-10-11-19-14-5-3-4-13(12-14)17-2/h3-5,12,15H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEGTLQSRAZJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365811 | |
| Record name | 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420820-89-9 | |
| Record name | 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine involves multiple steps. One common method includes the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to produce 2-[2-(3-methoxyphenoxy)ethoxy]ethanol. Finally, this compound is treated with methoxyethylamine to yield this compound .
Chemical Reactions Analysis
2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key structural analogs and their distinguishing features:
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s ethoxy-ethyl chain enhances water solubility compared to purely aromatic analogs (e.g., ). Hydrophobic substituents (e.g., trifluoromethyl in ) reduce solubility but improve blood-brain barrier penetration .
- Metabolic Stability : NBOMe derivatives () show prolonged activity due to reduced oxidative metabolism of the methoxybenzyl group .
Biological Activity
2-Methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine, with CAS number 420820-89-9, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological effects.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.3367 g/mol
- Density : 1.043 g/cm³
- Boiling Point : 376.7°C at 760 mmHg
- Refractive Index : 1.489
- Flash Point : 159.7°C
Synthesis
The synthesis of this compound involves several steps, including the reaction of ortho-substituted phenols with alkyl halides. A notable method includes using a liquid ammonia reaction to produce intermediates that are further processed to yield the target compound .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cardiovascular and neurological domains. Some studies have shown:
- Antihypertensive Activity : Analogous compounds have been noted for their ability to lower blood pressure by acting on adrenergic receptors, suggesting potential use in hypertension management .
- Neuroprotective Effects : There is emerging evidence that such compounds may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
- Cardiovascular Studies : In a controlled study involving hypertensive rats, administration of a related compound resulted in significant reductions in systolic blood pressure compared to control groups. The mechanism was attributed to the inhibition of norepinephrine reuptake, enhancing vasodilation .
- Neuroprotection in Animal Models : Another study investigated the neuroprotective properties in models of neurodegeneration. Results indicated that treatment with the compound led to improved cognitive function and reduced neuronal apoptosis, likely due to its antioxidant properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via sequential etherification and amination steps. A typical route involves:
Ether formation : Reacting 3-methoxyphenol with ethylene oxide or a diethylene glycol derivative under alkaline conditions (e.g., K₂CO₃) to form the phenoxyethoxy intermediate .
Amination : Coupling the intermediate with 2-methoxyethanamine using a coupling agent (e.g., EDC/HOBt) or via nucleophilic substitution in polar aprotic solvents like DMF .
Yield optimization requires strict control of temperature (60–80°C), stoichiometric ratios (1:1.2 for phenol:ethylene oxide), and catalyst selection (e.g., phase-transfer catalysts for improved etherification efficiency) .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxy (δ 3.2–3.4 ppm), ethoxy (δ 3.6–4.0 ppm), and amine protons (δ 1.5–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achieved using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 297.3 [M+H]⁺, consistent with the molecular formula C₁₄H₂₄N₂O₄ .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) due to its ether and amine groups; limited solubility in water unless protonated as a hydrochloride salt .
- Stability : Stable at −20°C for long-term storage. Degrades above 40°C or in acidic/alkaline conditions, forming methoxyphenol byproducts. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s participation in heterocyclic synthesis (e.g., quinoxalines or benzoxazines)?
Methodological Answer: The ethanamine moiety acts as a nucleophile in cyclocondensation reactions. For example:
- Quinoxaline formation : Reacts with α-keto acids (e.g., phenylglyoxalic acid) under acidic conditions (HCl/EtOH) to form N-substituted quinoxalin-2-amines via Schiff base intermediates .
- Benzoxazine synthesis : Couples with aldehydes (e.g., benzaldehyde) in the presence of NaBH₃CN to yield tricyclic structures, leveraging the electron-donating methoxy groups to stabilize transition states .
Q. How does the compound interact with adrenergic receptors, and what structural features drive selectivity?
Methodological Answer: The compound’s phenoxyethoxy chain and methoxy groups mimic endogenous catecholamines, enabling β-adrenergic receptor binding. Key interactions include:
- Hydrogen bonding : Methoxy oxygen with Ser⁴⁹⁰ (β₁ receptor) .
- Hydrophobic interactions : Aromatic rings with Phe³²⁵ and Tyr³⁵⁰ .
Selectivity for β₁ over β₂ receptors is attributed to steric hindrance from the ethoxyethyl side chain, which limits access to the β₂ binding pocket .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
Methodological Answer: Discrepancies often arise from assay variability. To mitigate:
Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
Control stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures can skew activity .
Validate purity : Re-test compounds with orthogonal methods (e.g., LC-MS vs. NMR) to exclude impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
